molecular formula C18H14N2O3S B3106828 (2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 160789-99-1

(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid

Cat. No.: B3106828
CAS No.: 160789-99-1
M. Wt: 338.4 g/mol
InChI Key: HDYOIHVTWSZHQB-CMDGGOBGSA-N
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Description

(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety and an enone group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-1,3-benzothiazole with 4-aminobenzaldehyde, followed by the reaction with acetoacetic acid under acidic conditions to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the enone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The enone group can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can alter cellular pathways and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with anticancer properties.

    Hexane, Hexanol, Hexene: Simple hydrocarbons with varying functional groups.

Uniqueness

(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid is unique due to its combination of a benzothiazole ring and an enone group, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds, its structure allows for more complex interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-11-2-7-14-15(10-11)24-18(20-14)12-3-5-13(6-4-12)19-16(21)8-9-17(22)23/h2-10H,1H3,(H,19,21)(H,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYOIHVTWSZHQB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid
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(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid
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(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid
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(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid

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